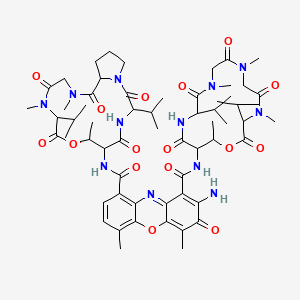
Actinomycin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin III is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Actinomycin III is typically isolated from the fermentation broth of Streptomyces species. The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to extraction and purification steps, which may include solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Actinomycin III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone chromophore.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Actinomycin III has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and the synthesis of complex natural products.
Biology: this compound is used to investigate the regulation of gene expression and the role of DNA-binding proteins.
Medicine: It has been studied for its potential use in cancer therapy due to its ability to inhibit DNA and RNA synthesis.
Industry: this compound is used in the development of new antibiotics and as a tool in biotechnological research
Wirkmechanismus
Actinomycin III exerts its effects by binding to DNA and inhibiting the synthesis of RNA. This binding interferes with the elongation of RNA chains, leading to a decrease in protein synthesis. The compound specifically targets the transcription process, making it effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Actinomycin D: Known for its use in cancer therapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.
Actinomycin X2: Another member of the actinomycin family with potent antibacterial and antitumor properties.
Actinomycin L: A recently discovered actinomycin with unique structural features
Uniqueness of Actinomycin III: this compound is unique due to its specific peptide sequence and the particular arrangement of its phenoxazinone chromophore. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
60649-11-8 |
|---|---|
Molekularformel |
C60H84N12O16 |
Molekulargewicht |
1229.4 g/mol |
IUPAC-Name |
2-amino-4,6-dimethyl-3-oxo-1-N-[4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C60H84N12O16/c1-26(2)41-57(82)69(15)23-36(73)67(13)24-37(74)70(16)47(28(5)6)59(84)87-33(12)44(55(80)63-41)66-53(78)39-40(61)49(76)31(10)51-46(39)62-45-34(21-20-30(9)50(45)88-51)52(77)65-43-32(11)86-60(85)48(29(7)8)71(17)38(75)25-68(14)56(81)35-19-18-22-72(35)58(83)42(27(3)4)64-54(43)79/h20-21,26-29,32-33,35,41-44,47-48H,18-19,22-25,61H2,1-17H3,(H,63,80)(H,64,79)(H,65,77)(H,66,78) |
InChI-Schlüssel |
GMFXTFCDMISYRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC6=O)C(C)C)C)C)C)C(C)C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



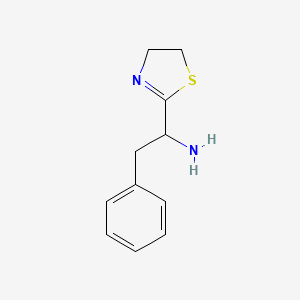
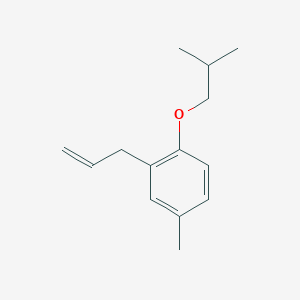
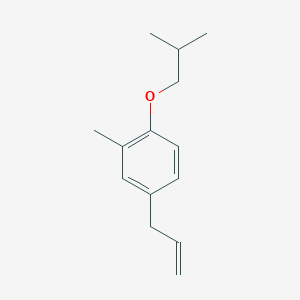
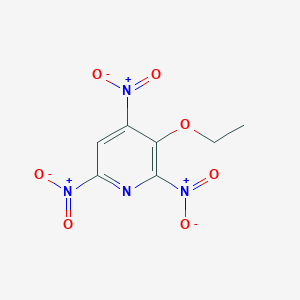
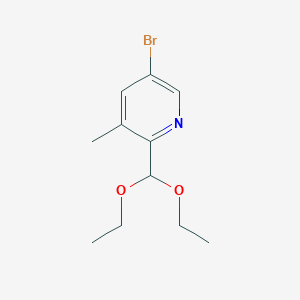
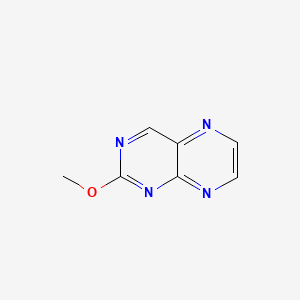
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
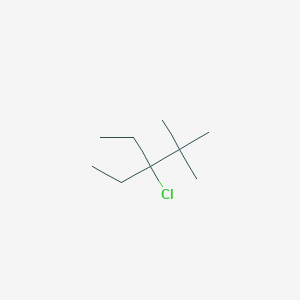

![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
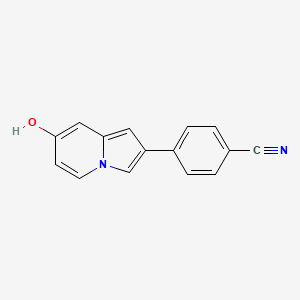
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)

